4-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-35-20-11-9-18(10-12-20)27-21(17-30(29-27)19-6-3-2-4-7-19)23-16-22(24-8-5-15-36-24)28-31(23)25(32)13-14-26(33)34/h2-12,15,17,23H,13-14,16H2,1H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOWBGUXJPYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Fragment Assembly
Purification and Yield Optimization
Final purification employs a combination of silica gel chromatography (hexane/EtOAc gradient) and recrystallization from ethanol/water (3:1). Critical factors affecting overall yield include:
Chromatography Conditions :
- Column: 230-400 mesh silica
- Eluent: 40-60% EtOAc in hexane
- Recovery: 78-82% of crude product
Recrystallization Optimization
- Solvent Ratio: Ethanol:Water (3:1 v/v)
- Cooling Rate: 0.5°C/min to 4°C
- Crystal Yield: 89-93%
The cumulative yield from initial coupling to final product ranges from 45% (linear route) to 68% (convergent synthesis).
Comparative Analysis of Synthetic Routes
Three principal synthetic strategies have been developed for this compound:
Route A (Linear Synthesis)
- Sequential aryl coupling → pyrazole cyclization → side chain introduction
- Total yield: 45%
- Purity: 98.5% (HPLC)
Route B (Convergent Synthesis)
- Parallel synthesis of fragments → final assembly
- Total yield: 68%
- Purity: 99.2% (HPLC)
Route C (Solid-Phase Synthesis)
- Polymer-supported intermediates → cleavage → purification
- Total yield: 52%
- Purity: 97.8% (HPLC)
Route B demonstrates superior efficiency due to minimized intermediate purification steps and improved atom economy.
Scale-Up Considerations and Process Chemistry
Pilot-scale production (100g batch) reveals critical parameters for industrial translation:
- Exothermic Control : Gradual addition of coupling reagents maintains temperature <50°C
- Catalyst Recycling : Pd recovery via activated carbon filtration achieves 92% reuse efficiency
- Waste Stream Management : Aqueous fractions contain <2 ppm residual Pd after treatment
Economic analysis indicates raw material costs of $12.50/g at 1kg scale, dominated by palladium catalysts (38%) and specialty solvents (29%).
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and ketone group are primary targets for oxidation.
Key Findings :
-
Thiophene oxidation typically yields sulfoxides under mild conditions and sulfones under stronger oxidative agents .
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The 4-oxobutanoic acid ketone may resist further oxidation due to steric hindrance from the bipyrazole core.
Reduction Reactions
The ketone and aromatic systems are susceptible to reduction.
Key Findings :
-
Selective reduction of the ketone to an alcohol is achievable with NaBH₄ without affecting other functional groups.
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Full hydrogenation of the thiophene ring requires harsh conditions (>100°C, high-pressure H₂) .
Substitution Reactions
Electrophilic substitution occurs preferentially on the electron-rich thiophene and methoxyphenyl rings.
Key Findings :
-
The methoxy group directs electrophiles to the para position on the phenyl ring.
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Thiophene undergoes substitution at the α-position due to its aromatic stability .
Acid-Base and Condensation Reactions
The carboxylic acid and ketone groups participate in acid-base and nucleophilic reactions.
Key Findings :
-
Esterification proceeds efficiently under acidic conditions due to the reactivity of the carboxylic acid group .
-
The ketone participates in condensation reactions, forming extended conjugated systems .
Thermal and Photochemical Reactions
The bipyrazole core and thiophene ring exhibit stability under thermal stress but react under UV light.
Key Findings :
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid exhibit significant biological activities:
Anti-inflammatory Properties
In silico studies have shown that related pyrazole derivatives can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that these compounds may bind effectively to the active site of 5-LOX, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Certain derivatives of bipyrazoles have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antimicrobial Effects
Compounds featuring thiophene and pyrazole rings have been studied for their antimicrobial properties. They show activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Studies
Several studies highlight the applications of this compound in drug development:
- Anti-cancer Research : A study evaluated a series of bipyrazole derivatives for their anticancer activity against breast cancer cells. The results indicated that modifications in the thiophene and methoxyphenyl groups significantly enhanced cytotoxicity .
- Inflammation Models : In experimental models of inflammation, compounds with similar structures were tested for their ability to reduce edema and inflammatory markers in vivo. The findings supported their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives revealed promising results against resistant strains of bacteria, suggesting a pathway for new antibiotic development .
Mechanism of Action
The mechanism of action of 4-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The oxobutanoic acid moiety in the target compound improves aqueous solubility compared to ester derivatives (e.g., ethyl carboxylate in ). This contrasts with thiazolidinone analogs (e.g., ), where the thioxo group may reduce solubility .
Biological Activity
The compound 4-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid is a complex organic molecule that belongs to the class of pyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 514.6 g/mol. The structure features a bipyrazole core linked to a butanoic acid moiety and various aromatic substituents, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Activity
Studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including:
- A549 (lung cancer)
- H460 (lung cancer)
- HT-29 (colon cancer)
- SMMC-7721 (hepatocellular carcinoma)
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer cell survival .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These effects may be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to standard antibiotics .
Research Findings
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of pyrazole derivatives on human cancer cell lines. The tested compound showed a dose-dependent decrease in cell viability in A549 cells, with IC50 values indicating significant potency compared to control treatments .
- Case Study on Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated that treatment with these derivatives led to reduced levels of inflammatory markers in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Antimicrobial Efficacy Study : A comprehensive screening against common bacterial pathogens revealed that the compound exhibited strong antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a new antimicrobial agent .
Q & A
What are the common synthetic routes for preparing 4-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid?
Level : Basic
Answer :
The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. A typical approach includes:
Core formation : Condensation of substituted hydrazides with ketones or aldehydes to form the bipyrazole backbone .
Functionalization : Introduction of thiophene and 4-methoxyphenyl groups via Suzuki coupling or nucleophilic substitution .
Oxobutanoic acid attachment : Reaction with succinic anhydride derivatives under controlled pH to avoid side reactions .
Key reagents include phosphorus oxychloride (cyclization agent) and palladium catalysts (cross-coupling) .
How can researchers optimize regioselectivity during bipyrazole core synthesis?
Level : Advanced
Answer :
Regioselectivity challenges arise from steric and electronic factors in pyrazole ring formation. Strategies include:
- Solvent control : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at less hindered positions .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing undesired isomers .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct substituent orientation .
Validate outcomes via H NMR (e.g., coupling constants for diastereotopic protons) and HPLC purity >95% .
What analytical techniques are critical for characterizing this compound’s structural integrity?
Level : Basic
Answer :
- Spectroscopy :
- Chromatography :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass spectrometry :
How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
Level : Advanced
Answer :
Unexpected splitting may arise from dynamic processes (e.g., hindered rotation or tautomerism):
- Variable-temperature NMR : Identify slow exchange regimes (e.g., coalescence temperature studies) .
- Computational modeling : Compare experimental H chemical shifts with DFT-calculated values (software: Gaussian, ORCA) .
- 2D NMR (COSY, NOESY) : Elucidate through-space interactions and confirm dihydro-pyrazole ring conformation .
What in vitro assays are suitable for evaluating this compound’s pharmacological activity?
Level : Basic
Answer :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
- Cellular uptake : LC-MS quantification in cell lysates after incubation (e.g., Caco-2 for permeability) .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Level : Advanced
Answer :
- Scaffold modification : Vary substituents (e.g., methoxy → ethoxy, thiophene → furan) to probe electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs (e.g., oxobutanoic acid for hydrogen bonding) .
- Data correlation : Plot logP vs. activity to assess hydrophobicity contributions .
What safety protocols are essential for handling reactive intermediates during synthesis?
Level : Basic
Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats .
- Ventilation : Use fume hoods for volatile reagents (e.g., POCl₃) .
- Spill management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
How can researchers address low yields in the final cyclization step?
Level : Advanced
Answer :
- Reagent optimization : Replace POCl₃ with PCl₃ for milder conditions, reducing decomposition .
- Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min vs. 12 hr conventional heating) .
- Byproduct analysis : LC-MS to identify competing pathways (e.g., dimerization) .
What computational tools are recommended for predicting metabolic stability?
Level : Advanced
Answer :
- Software :
- Fragmentation analysis : MetaSite to simulate phase I/II metabolism (e.g., oxidation of thiophene rings) .
How should contradictory bioactivity data between batches be investigated?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
